molecular formula C10H10FIO3 B067630 Methyl 2-(2-fluoroethoxy)-5-iodobenzoate CAS No. 193882-74-5

Methyl 2-(2-fluoroethoxy)-5-iodobenzoate

Cat. No. B067630
CAS RN: 193882-74-5
M. Wt: 324.09 g/mol
InChI Key: OSQFSXXGWQZJEB-UHFFFAOYSA-N
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Description

Methyl 2-(2-fluoroethoxy)-5-iodobenzoate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a member of the benzoate family and has a molecular formula of C10H8FIO3.

Scientific Research Applications

Methyl 2-(2-fluoroethoxy)-5-iodobenzoate has potential applications in various scientific fields. One of the most promising applications is in the field of medicinal chemistry, where it can be used as a precursor for the synthesis of novel drugs. The compound has been shown to exhibit anticancer properties and can be used in the development of new cancer treatments. It can also be used in the synthesis of imaging agents for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging.

Mechanism Of Action

The mechanism of action of Methyl 2-(2-fluoroethoxy)-5-iodobenzoate is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death). The compound also inhibits the activity of certain enzymes that are involved in cancer cell proliferation.
Biochemical and Physiological Effects:
Methyl 2-(2-fluoroethoxy)-5-iodobenzoate has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that the compound inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation. In vivo studies have shown that the compound can reduce tumor growth in animal models.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Methyl 2-(2-fluoroethoxy)-5-iodobenzoate in lab experiments is its high purity. The synthesis method has been optimized to produce the compound with minimal impurities. This ensures that the results of lab experiments are accurate and reproducible. However, one of the limitations of using the compound in lab experiments is its cost. Methyl 2-(2-fluoroethoxy)-5-iodobenzoate is a relatively expensive compound, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on Methyl 2-(2-fluoroethoxy)-5-iodobenzoate. One direction is to further investigate its potential applications in the field of medicinal chemistry. The compound has shown promise as a precursor for the synthesis of novel drugs, and further research could lead to the development of new cancer treatments. Another direction is to investigate the mechanism of action of the compound in more detail. Understanding how the compound inhibits cancer cell growth could lead to the development of more effective cancer treatments. Finally, future research could focus on optimizing the synthesis method to reduce the cost of the compound and make it more widely available for research.

Synthesis Methods

The synthesis of Methyl 2-(2-fluoroethoxy)-5-iodobenzoate involves the reaction of 2-fluoroethanol and 5-iodosalicylic acid with methyl chloroformate. The reaction takes place under controlled conditions and yields the desired product with high purity. The synthesis method has been optimized to produce large quantities of Methyl 2-(2-fluoroethoxy)-5-iodobenzoate with minimal impurities.

properties

IUPAC Name

methyl 2-(2-fluoroethoxy)-5-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FIO3/c1-14-10(13)8-6-7(12)2-3-9(8)15-5-4-11/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSQFSXXGWQZJEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)I)OCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FIO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50590143
Record name Methyl 2-(2-fluoroethoxy)-5-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-fluoroethoxy)-5-iodobenzoate

CAS RN

193882-74-5
Record name Methyl 2-(2-fluoroethoxy)-5-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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